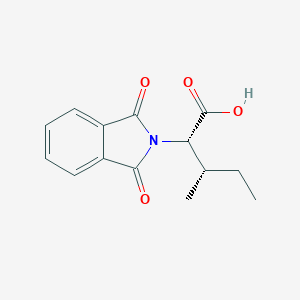

Phthaloyl-L-isoleucine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S,3S)-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUWUOYPIXTMLF-KWQFWETISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139573 | |

| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29588-88-3 | |

| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29588-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Phthaloyl-L-isoleucine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Phthaloyl-L-isoleucine. This derivative of the essential amino acid L-isoleucine serves as a critical building block in peptide synthesis and plays a significant role in the development of novel therapeutics.[1][] Its unique structural features contribute to the stability and efficacy of bioactive molecules.[1]

Chemical Properties

This compound is a white crystalline powder.[1] Its chemical and physical properties are summarized in the table below, providing key data for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₄ | [1][3][4] |

| Molecular Weight | 261.27 g/mol | [1][3] |

| CAS Number | 29588-88-3 | [1][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 118 - 122 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Optical Rotation | [α]²⁰/D = -48 ± 1° (c=1.997 in EtOH) | [1] |

| Synonyms | Pht-L-Ile-OH | [1] |

Chemical Structure

This compound is a derivative of L-isoleucine, an essential amino acid.[] The structure is characterized by a phthaloyl group attached to the alpha-amino group of L-isoleucine. This phthaloyl group acts as a protecting group in peptide synthesis, preventing the amino group from participating in unwanted side reactions.[1] The core L-isoleucine structure maintains its specific stereochemistry, which is crucial for its biological activity and its role in forming precise peptide bonds.[1] The unique dioxoisoindole structure of the phthaloyl group allows for specific interactions with target biomolecules, making it a valuable tool in medicinal chemistry.[1]

The IUPAC name for the L-isomer is (2S,3S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylpentanoic acid.

Experimental Protocols

The synthesis of phthaloyl amino acids can be achieved through several methods. A common approach involves the reaction of the amino acid with phthalic anhydride. Milder conditions can be achieved using N-carboethoxy phthalimide.[5][6]

General Synthesis of this compound

This protocol describes a general method for the N-phthaloylation of L-isoleucine.

Materials:

-

L-isoleucine

-

Phthalic anhydride

-

Triethylamine (as a base, optional in some protocols)

-

Toluene (or another suitable high-boiling solvent)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

A mixture of L-isoleucine and an equimolar amount of phthalic anhydride is suspended in a suitable solvent like toluene.[7]

-

In some protocols, a catalytic amount of a base like triethylamine is added.[7]

-

The mixture is heated to reflux, and the water formed during the reaction is removed, often using a Dean-Stark apparatus.[7]

-

The reaction is monitored for completion (e.g., by thin-layer chromatography).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in an aqueous basic solution (e.g., sodium bicarbonate solution).

-

The aqueous solution is washed with an organic solvent (e.g., ether) to remove any unreacted phthalic anhydride.

-

The aqueous layer is then acidified with hydrochloric acid to precipitate the this compound.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Role in Peptide Synthesis and Drug Development

This compound is a valuable compound in the fields of pharmaceuticals and biochemistry.[1] It is particularly important as a building block in peptide synthesis and as a protective group in organic synthesis.[1]

-

Peptide Synthesis: It serves as a crucial component in the synthesis of peptides, enhancing the efficiency of creating complex molecules for pharmaceutical applications.[1] The phthaloyl group protects the amino terminus of isoleucine, allowing for the controlled, stepwise addition of other amino acids to form a peptide chain.

-

Drug Development: This compound plays a key role in the development of new drugs, especially in the design of peptide-based therapeutics that target specific biological pathways.[1] Its ability to stabilize peptide bonds is essential in developing various bioactive molecules, which can enhance the efficacy of drug formulations.[1]

-

Biochemical Research: Researchers utilize this compound to study protein interactions and enzyme activities, which provides insights into cellular mechanisms and potential therapeutic targets.[1]

The following diagram illustrates the role of this compound as a protected amino acid in the broader context of developing peptide-based drugs.

Caption: Conceptual diagram of this compound's role in drug development.

References

Phthaloyl-L-isoleucine: A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthaloyl-L-isoleucine is a chemically modified form of the essential amino acid L-isoleucine, characterized by the presence of a phthaloyl group attached to the alpha-amino group. This modification renders the amino group unreactive, making this compound a valuable intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis. The phthaloyl moiety serves as a robust protecting group, enhancing the stability of the amino acid during chemical reactions.[1] Beyond its primary role in synthesis, the broader class of N-phthaloyl amino acids is emerging as a group of compounds with potential bioactive properties, including anti-inflammatory and immunomodulatory effects.[2] This technical guide provides an in-depth overview of the synthesis, applications, and potential biochemical significance of this compound and related N-phthaloyl amino acids.

Synthesis of this compound

The synthesis of N-phthaloyl amino acids, including this compound, can be achieved through several methods. The classical approach involves the reaction of the amino acid with phthalic anhydride at elevated temperatures, often in a high-boiling solvent such as glacial acetic acid.[3] More recent advancements have led to the development of milder and more efficient protocols, such as microwave-assisted solvent-free reactions and the use of N-carboethoxy phthalimide in aqueous solutions at room temperature.[3][4] The latter method is particularly advantageous as it proceeds under mild conditions and generally preserves the optical activity of the chiral amino acid.[4]

Experimental Protocol: Synthesis of N-Phthaloyl Amino Acids via Microwave Irradiation

This protocol describes a general solvent-free microwave-assisted method for the synthesis of N-phthaloyl amino acids.

Materials:

-

L-isoleucine

-

Phthalic anhydride

-

Microwave reactor

Procedure:

-

A mixture of L-isoleucine and phthalic anhydride (in a suitable molar ratio, e.g., 1:1.1) is prepared.

-

The solid mixture is subjected to microwave irradiation in a solvent-free environment. The reaction is typically carried out in the melted phthalic anhydride.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: The optimal reaction time and microwave power will vary depending on the specific amino acid and the microwave reactor used. This method has been successfully applied to the synthesis of phthaloyl derivatives of various amino acids.[3]

Figure 1: General synthesis of this compound.

Application in Peptide Synthesis

The primary and most well-established application of this compound in biochemistry is as a protected building block in solid-phase peptide synthesis (SPPS).[1][5] The phthaloyl group prevents the α-amino group of isoleucine from participating in unintended reactions during the sequential coupling of amino acids to form a peptide chain. Its stability to the acidic conditions often used for the cleavage of other protecting groups, such as the tert-butyloxycarbonyl (Boc) group, makes it a valuable tool in orthogonal protection strategies.

Experimental Protocol: Incorporation of this compound in Fmoc-based Solid-Phase Peptide Synthesis

This protocol outlines the general steps for incorporating a this compound residue into a peptide chain using the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) strategy.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink amide resin)

-

This compound

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Solvents (DMF, DCM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA-based)

Procedure:

-

Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM.

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed by treatment with a 20% piperidine solution in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

-

Coupling of this compound: this compound is pre-activated with a coupling reagent and a base in DMF and then added to the resin. The mixture is agitated until the coupling reaction is complete, which can be monitored by a colorimetric test (e.g., Kaiser test).

-

Washing: The resin is washed with DMF and DCM to remove unreacted reagents.

-

Chain Elongation: The steps of deprotection, washing, and coupling are repeated for subsequent amino acids.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., containing trifluoroacetic acid). The phthaloyl group is typically removed using hydrazine.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Figure 2: SPPS workflow for incorporating this compound.

Potential Biochemical and Pharmacological Applications of N-Phthaloyl Amino Acids

While this compound itself has not been extensively studied for its intrinsic biological activity, research on other N-phthaloyl amino acids suggests that this class of compounds may possess interesting pharmacological properties. A study investigating a series of N-phthaloyl amino acids revealed their potential as anti-inflammatory and immunomodulatory agents.[2]

Anti-inflammatory and Immunomodulatory Activity

Several N-phthaloyl amino acid derivatives have been shown to exhibit anti-inflammatory activity and to modulate the production of key inflammatory cytokines.[2] For instance, certain derivatives were found to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated murine macrophages.[2] Notably, some of these compounds displayed inhibitory effects on TNF-α and IL-1β production where the well-known immunomodulator thalidomide showed no significant activity at the same concentration.[2]

Data on Anti-inflammatory Activity of N-Phthaloyl Amino Acids

The following table summarizes the reported inhibitory activity of a selection of N-phthaloyl amino acids on cytokine production in LPS-stimulated macrophages. It is important to note that this compound was not included in this particular study, and the data is presented to illustrate the potential bioactivity of this compound class.

| Compound (N-Phthaloyl Derivative of) | Inhibition of TNF-α Production (%) at 50 µmol/mL | Inhibition of IL-1β Production (%) at 50 µmol/mL |

| Glycine | Significant Inhibition | Significant Inhibition |

| Tryptophan | Significant Inhibition | Significant Inhibition |

| Phenylalanine | Moderate Inhibition | Moderate Inhibition |

| Thalidomide (Reference) | No Significant Inhibition | No Significant Inhibition |

| Data adapted from a study on the pharmacological evaluation of N-phthaloyl amino acids.[2] |

Experimental Protocol: In Vitro Cytokine Production Assay

This protocol provides a general outline for assessing the effect of compounds like N-phthaloyl amino acids on cytokine production by macrophages.

Materials:

-

Murine macrophage cell line (e.g., J774A.1)

-

Cell culture medium (e.g., RPMI-1640) and supplements (FBS, antibiotics)

-

Lipopolysaccharide (LPS)

-

N-phthaloyl amino acid compounds

-

ELISA kits for TNF-α and IL-1β

Procedure:

-

Cell Culture: Macrophages are cultured in appropriate medium until they reach a suitable confluence.

-

Cell Seeding: Cells are seeded into multi-well plates at a specific density and allowed to adhere.

-

Compound Treatment: The cells are pre-treated with various concentrations of the N-phthaloyl amino acid compounds for a defined period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: The plates are incubated for a specified time (e.g., 24 hours) to allow for cytokine production and secretion into the supernatant.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of TNF-α and IL-1β in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of cytokine production by the compounds is calculated relative to the LPS-stimulated control group.

Figure 3: Potential mechanism of N-phthaloyl amino acids.

Conclusion

This compound is a fundamental tool in the synthesis of peptides and other complex organic molecules, owing to the stability and reliability of the phthaloyl protecting group.[1] Its primary role in biochemistry is as a synthetic intermediate, facilitating the construction of peptide-based therapeutics and research tools.[1] While direct evidence for the biological activity of this compound is currently limited, related N-phthaloyl amino acids have demonstrated promising anti-inflammatory and immunomodulatory properties, suggesting a potential avenue for future research and drug discovery efforts.[2] The methodologies for its synthesis and incorporation into peptides are well-established, providing a solid foundation for its use in both academic and industrial research settings. Further investigation into the intrinsic bioactivities of this compound and other N-phthaloyl derivatives is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of Phthaloyl-L-isoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Phthaloyl-L-isoleucine, a key building block in peptide synthesis and drug development.[1] This document offers detailed experimental protocols, quantitative data, and visualizations to support researchers in the effective utilization of this compound.

Compound Overview

This compound is a derivative of the essential amino acid L-isoleucine, where the primary amine is protected by a phthaloyl group. This protection strategy is widely employed in organic synthesis to prevent unwanted side reactions of the amino group while other parts of the molecule are being modified.[1] The phthaloyl group offers stability and can be selectively removed under specific conditions, making it a valuable tool in the synthesis of complex peptides and other bioactive molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO₄ | [1][2] |

| Molecular Weight | 261.27 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 118 - 122 °C | [1] |

| Optical Rotation | [α]²⁰D = -48 ± 1° (c=1.997 in EtOH) | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| CAS Number | 29588-88-3 | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches: a traditional method using phthalic anhydride and a milder method employing N-carboethoxy phthalimide.

Synthesis Workflow Overview

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol 1: Reaction with Phthalic Anhydride

This method involves the direct condensation of L-isoleucine with phthalic anhydride, typically at elevated temperatures.

Materials:

-

L-Isoleucine

-

Phthalic Anhydride

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Distilled Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine L-isoleucine (1 equivalent) and phthalic anhydride (1.05 equivalents) in glacial acetic acid.[3]

-

Heat the reaction mixture to reflux (approximately 170-180°C) and maintain for 2-4 hours.[3][4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the glacial acetic acid under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water and stir to induce precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water.

-

Dry the purified crystals under vacuum to yield this compound as a white solid.

Experimental Protocol 2: Mild Synthesis using N-Carboethoxy Phthalimide

This protocol offers a milder alternative, proceeding at room temperature and preserving the optical activity of the amino acid.[5]

Materials:

-

L-Isoleucine

-

N-Carboethoxy Phthalimide

-

Sodium Carbonate (Na₂CO₃)

-

Distilled Water

-

Hydrochloric Acid (HCl) for acidification

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve L-isoleucine (1 equivalent) and sodium carbonate (1 equivalent) in distilled water in a flask at room temperature (17-20°C).[5]

-

To this solution, add N-carboethoxy phthalimide (1.05 equivalents) and stir the mixture vigorously for 15-30 minutes.[5]

-

The solution should become clear as the reaction proceeds.

-

Filter the solution to remove any unreacted starting material.

-

Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 2-3, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

Caption: Workflow for the characterization of synthesized this compound.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected characteristic signals based on its structure and data from similar N-phthaloyl amino acids are presented below.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include aromatic protons of the phthaloyl group (typically in the range of 7.7-7.9 ppm), the α-proton of the isoleucine backbone, and the aliphatic protons of the isoleucine side chain.

-

¹³C NMR: Expected signals would correspond to the carbonyl carbons of the phthaloyl and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the isoleucine moiety.

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the following functional groups:

-

C=O stretching (imide): Two bands, typically around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).

-

C=O stretching (carboxylic acid): A broad band around 1700 cm⁻¹.

-

O-H stretching (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C-H stretching (aliphatic): Bands around 2800-3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z corresponding to the molecular weight of this compound (261.27).

-

Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the isoleucine side chain.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: It serves as a protected amino acid building block, enabling the controlled, stepwise synthesis of complex peptides.[1]

-

Drug Development: The compound is utilized in the design and synthesis of novel peptide-based therapeutics.[1]

-

Biochemical Research: It can be used in the study of protein-ligand interactions and enzyme mechanisms.[1]

Conclusion

This technical guide has outlined the synthesis and characterization of this compound, providing detailed protocols and expected analytical data. The methodologies described offer robust and reliable means to prepare and validate this important synthetic building block for a range of applications in research and development.

References

Phthaloyl-L-isoleucine: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthaloyl-L-isoleucine is a protected amino acid derivative that serves as a crucial building block in peptide synthesis. The phthaloyl group, attached to the alpha-amino group of L-isoleucine, provides a stable and reliable method for preventing unwanted side reactions during the stepwise elongation of peptide chains. This protecting group is valued for its stability under various reaction conditions, yet it can be selectively removed to allow for the formation of the desired peptide bond. This technical guide provides an in-depth overview of the synthesis, properties, and application of this compound in peptide synthesis, complete with experimental protocols, quantitative data, and workflow visualizations to support researchers in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₄ |

| Molecular Weight | 261.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 118-122 °C |

| Purity | ≥97% (HPLC) |

| Solubility | Soluble in organic solvents such as dichloromethane, dimethylformamide, and ethyl acetate. |

Synthesis of this compound

The synthesis of this compound is a critical first step for its use in peptide synthesis. Several methods have been developed, with the choice of method often depending on the desired scale, yield, and purity requirements. Two common methods are detailed below.

Method 1: Reaction with Phthalic Anhydride in Acetic Acid

This traditional method involves the direct condensation of L-isoleucine with phthalic anhydride in a suitable solvent, typically glacial acetic acid, at elevated temperatures.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend L-isoleucine (1 equivalent) and phthalic anhydride (1.05 equivalents) in glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is triturated with cold water, filtered, and washed with water to remove any unreacted starting materials and acetic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 65-85% |

| Purity (after recrystallization) | >98% |

Method 2: Microwave-Assisted Synthesis

A more modern and efficient approach utilizes microwave irradiation to accelerate the reaction between L-isoleucine and phthalic anhydride, often in a solvent-free or minimal solvent condition.

Experimental Protocol:

-

Reactant Mixture: Intimately mix L-isoleucine (1 equivalent) and phthalic anhydride (1 equivalent) in a microwave-safe reaction vessel.

-

Microwave Irradiation: Subject the mixture to microwave irradiation. A typical protocol involves heating at a power of 200 W at 130 °C for 5-6 minutes, followed by an additional heating period of 5-10 minutes at a temperature close to the melting point of L-isoleucine.[1]

-

Purification: After cooling, the solid product is typically washed with water and can be further purified by recrystallization.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 80-95% |

| Purity | >98% |

This compound in Peptide Synthesis

The primary application of this compound is as a protected amino acid in both solution-phase and solid-phase peptide synthesis (SPPS). The phthaloyl group effectively blocks the N-terminus, allowing for the selective activation of the C-terminal carboxyl group for coupling with the N-terminus of another amino acid or a resin-bound peptide.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of a this compound residue into a growing peptide chain on a solid support.

Coupling of this compound

The coupling of this compound to a free amino group on a resin or in solution requires the activation of its carboxyl group. Standard coupling reagents used in peptide synthesis are effective for this purpose.

Experimental Protocol (SPPS):

-

Resin Preparation: The resin with a free N-terminal amine is swelled in a suitable solvent like dimethylformamide (DMF).

-

Activation: In a separate vessel, this compound (2-4 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Coupling Reaction: The activated this compound solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (no color change) indicates the absence of free primary amines.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

Quantitative Data:

Due to the steric hindrance of the isoleucine side chain, coupling can sometimes be challenging.

| Parameter | Value |

| Typical Coupling Efficiency | >98% (may require double coupling or extended reaction times) |

Deprotection of the Phthaloyl Group

The removal of the phthaloyl protecting group is a critical step to liberate the N-terminal amine for the subsequent coupling reaction. This is typically achieved by hydrazinolysis.

Experimental Protocol (SPPS):

-

Resin Preparation: The resin-bound peptide with the N-terminal this compound is washed with a suitable solvent (e.g., DMF or THF).

-

Hydrazinolysis: A solution of hydrazine hydrate (e.g., 2-5% in DMF or THF) is added to the resin.

-

Reaction: The mixture is agitated at room temperature for 1-4 hours. The progress can be monitored by cleaving a small sample of the resin and analyzing it by mass spectrometry.

-

Washing: The deprotection solution is drained, and the resin is thoroughly washed with DMF and DCM to remove the phthalhydrazide byproduct and excess hydrazine.

Deprotection Mechanism:

The following diagram illustrates the mechanism of phthaloyl group removal by hydrazine.

Applications in Drug Development

This compound is utilized in the synthesis of various bioactive peptides. The phthaloyl protecting group's stability and specific removal conditions make it a valuable tool in the synthesis of complex peptide therapeutics where orthogonal protection strategies are required. While specific signaling pathways are highly dependent on the final peptide sequence, the incorporation of L-isoleucine itself can be critical for the peptide's biological activity and interaction with its target receptor or enzyme.

Conclusion

This compound is a robust and reliable building block for peptide synthesis. Its straightforward synthesis, well-defined physicochemical properties, and established protocols for coupling and deprotection make it a valuable asset for researchers in academia and the pharmaceutical industry. The detailed methodologies and quantitative data presented in this guide aim to facilitate its effective application in the development of novel peptide-based therapeutics and research tools.

References

Phthaloyl-L-isoleucine in Medicinal Chemistry: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of Phthaloyl-L-isoleucine, a key derivative of the essential amino acid L-isoleucine, and its applications in the field of medicinal chemistry. The guide details its synthesis, physicochemical properties, and primary role as a building block in the development of peptide-based therapeutics.

Introduction to this compound

This compound is a synthetic compound derived from the essential amino acid L-isoleucine. In this derivative, the amino group of L-isoleucine is protected by a phthaloyl group. This protection strategy is fundamental in organic synthesis, particularly in the context of peptide chemistry. The presence of the phthaloyl group enhances the stability and solubility of the amino acid, making it a valuable intermediate in the synthesis of complex molecules.[1][2]

L-isoleucine itself is one of the three branched-chain amino acids (BCAAs) and is crucial for human health. It plays a significant role in protein synthesis, metabolic regulation, and the production of hemoglobin.[][4] Its involvement in muscle protein repair and balancing nitrogen levels makes it a component in therapies for muscle-wasting conditions and metabolic disorders.[] The medicinal importance of L-isoleucine underscores the utility of its derivatives, like this compound, in the development of novel therapeutics.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including solvent selection and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO₄ | [5] |

| Molecular Weight | 261.27 g/mol | [5] |

| CAS Number | 29588-88-3 | [5] |

| Appearance | White to off-white crystalline powder | |

| Family | Bioactive Small Molecules | [5] |

Role in Peptide Synthesis

The primary application of this compound in medicinal chemistry is as a protected amino acid in peptide synthesis. The phthaloyl group serves as a robust protecting group for the amine functionality, preventing it from participating in unintended side reactions during the formation of peptide bonds.[1] This allows for the sequential and controlled addition of amino acids to a growing peptide chain, a cornerstone of both solid-phase and solution-phase peptide synthesis.

The stability of the phthaloyl group under various reaction conditions, coupled with established methods for its removal, makes this compound a versatile tool for chemists synthesizing peptide-based drugs. These therapeutics are designed to target specific biological pathways with high precision.[1]

Experimental Protocols

Synthesis of this compound

A reliable method for the N-phthaloylation of amino acids involves the reaction of the amino acid with N-carboethoxyphthalimide in an aqueous solution at room temperature. This method is advantageous due to its mild conditions, which helps in preserving the optical activity of the amino acid.[6]

Materials:

-

L-isoleucine

-

N-carboethoxyphthalimide

-

Sodium carbonate decahydrate (Na₂CO₃·10H₂O)

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

-

Stir plate and stir bar

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

In a suitable reaction vessel, dissolve L-isoleucine (1.0 equivalent) and sodium carbonate decahydrate (1.0 equivalent) in deionized water. The temperature should be maintained between 17-20°C.[6]

-

To this stirring solution, add N-carboethoxyphthalimide (1.05 equivalents).[6]

-

Continue stirring the mixture for approximately 15-20 minutes. The reaction progress can be monitored by the dissolution of the reactants.[6]

-

After the reaction is complete, filter the solution to remove any insoluble impurities.[6]

-

Acidify the filtrate with HCl to a pH of approximately 2-3. This will precipitate the this compound product.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.

-

Dry the purified crystals under vacuum to obtain this compound.

Biological Context: L-isoleucine Biosynthesis

While this compound is a synthetic molecule, its precursor, L-isoleucine, is synthesized in plants and microorganisms through a multi-step enzymatic pathway starting from threonine.[7] Understanding this pathway provides a broader biological context for the importance of isoleucine and its derivatives. The biosynthesis of L-isoleucine is intricately regulated and shares several enzymes with the biosynthesis of other branched-chain amino acids like valine and leucine.[7]

Conclusion

This compound serves as a critical reagent in medicinal chemistry, primarily enabling the synthesis of complex peptide-based therapeutics through its role as a protected amino acid. Its stability and the mild conditions required for its incorporation into synthetic schemes make it a valuable tool for drug development professionals. While it does not have a direct biological signaling role, its utility is intrinsically linked to the therapeutic importance of its parent molecule, L-isoleucine. The protocols and data presented in this guide offer a foundational resource for researchers working in the field of peptide synthesis and drug discovery.

References

Phthaloyl-L-isoleucine: A Technical Guide to its Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phthaloyl-L-isoleucine, a derivative of the essential amino acid L-isoleucine, is a versatile building block in medicinal chemistry and drug discovery. Its primary applications lie in peptide synthesis as a protecting group for the amine functionality and as a scaffold for the development of novel therapeutic agents. The phthalimide moiety, a key feature of this compound, is recognized as a "privileged structure" in drug discovery, known to interact with various biological targets. Notably, the class of N-phthaloyl amino acids has demonstrated promising anti-inflammatory and immunomodulatory activities, suggesting the potential of this compound in these therapeutic areas. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential applications of this compound in drug discovery, including detailed experimental protocols and visual representations of relevant pathways and workflows.

Introduction

The strategic modification of amino acids is a cornerstone of modern drug design. This compound emerges as a compound of interest due to the unique combination of a chiral isoleucine scaffold and a planar phthalimide group. The phthaloyl group serves as a robust protecting group in peptide synthesis, stable to a variety of reaction conditions.[1] Beyond this synthetic utility, the phthalimide core is present in a range of bioactive molecules, including the well-known immunomodulator thalidomide. Research into N-phthaloyl amino acids has revealed their potential to modulate key inflammatory pathways, positioning this compound as a candidate for further investigation in the development of novel therapeutics.[2]

Data Presentation

While specific quantitative biological data for this compound is not extensively available in the public domain, studies on the broader class of N-phthaloyl amino acids provide valuable insights into their potential bioactivities. The following table summarizes the reported anti-inflammatory and immunomodulatory activities of various N-phthaloyl amino acid derivatives.

| Compound ID | Amino Acid | Biological Activity | Key Findings | Reference |

| 2a | Glycine | Inhibition of TNF-α and IL-1β production | Demonstrated immunomodulatory profile.[2] | [2] |

| 2g | Phenylalanine | Inhibition of TNF-α and IL-1β production; Anti-inflammatory activity | Showed the best oral anti-inflammatory activity in the series.[2] | [2] |

| 2h | Tryptophan | Inhibition of TNF-α and IL-1β production | Exhibited immunomodulatory properties.[2] | [2] |

| General | Various | Analgesic and Antiepileptic | Some derivatives showed significant analgesic and anticonvulsant effects in vivo. |

Note: Specific IC50 values for the inhibition of TNF-α and IL-1β by these compounds were not provided in the cited literature.

Signaling Pathways

The anti-inflammatory effects of N-phthaloyl amino acids are likely mediated through the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These cytokines play a central role in inflammatory signaling cascades. The diagram below illustrates a simplified signaling pathway that may be modulated by this compound.

Caption: Potential mechanism of this compound in reducing inflammation.

Experimental Protocols

Synthesis of this compound

Several methods have been reported for the synthesis of N-phthaloyl amino acids. Below are two common protocols.

Method 1: Thermal Condensation with Phthalic Anhydride

This method involves the direct reaction of L-isoleucine with phthalic anhydride at elevated temperatures.

-

Materials: L-isoleucine, Phthalic anhydride, Glacial acetic acid.

-

Procedure:

-

In a round-bottom flask, suspend L-isoleucine (1 equivalent) in glacial acetic acid.

-

Add phthalic anhydride (1.1 equivalents) to the suspension.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Method 2: Microwave-Assisted Solvent-Free Synthesis

This is a more rapid and environmentally friendly approach.

-

Materials: L-isoleucine, Phthalic anhydride.

-

Procedure:

-

Grind L-isoleucine (1 equivalent) and phthalic anhydride (1 equivalent) together in a mortar and pestle.

-

Transfer the mixture to a microwave-safe vessel.

-

Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 150W, 130°C) for 5-10 minutes.

-

Monitor the reaction by TLC.

-

After completion, allow the reaction mixture to cool.

-

The solid product can be purified by recrystallization.

-

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound can be used as a building block in Fmoc-based SPPS. The phthaloyl group is stable to the basic conditions used for Fmoc deprotection.

-

Materials: Fmoc-protected amino acids, this compound, Rink amide resin, Coupling reagents (e.g., HBTU, HOBt), DIPEA, Piperidine in DMF (20%), Dichloromethane (DCM), Dimethylformamide (DMF), Hydrazine hydrate solution (for deprotection).

-

General Workflow:

Caption: Workflow for solid-phase peptide synthesis incorporating this compound.

Phthaloyl Group Deprotection:

The phthaloyl group is typically removed at the end of the synthesis using hydrazine.

-

Suspend the peptide-resin in a suitable solvent (e.g., DMF or ethanol).

-

Add a solution of hydrazine hydrate (e.g., 5-10% in DMF).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and wash thoroughly with DMF and DCM to remove the phthalhydrazide byproduct.

Logical Relationships in Drug Discovery

The development of this compound as a therapeutic agent would follow a logical progression from initial synthesis to preclinical evaluation.

Caption: Logical workflow for the development of this compound-based drugs.

Conclusion and Future Directions

This compound represents a valuable molecule for drug discovery, acting as both a crucial synthetic intermediate and a potential pharmacophore. Its role as a protected amino acid in peptide synthesis is well-established. The emerging evidence of anti-inflammatory and immunomodulatory activities within the N-phthaloyl amino acid class opens exciting avenues for the development of novel therapeutics targeting inflammatory disorders.

Future research should focus on several key areas:

-

Quantitative Biological Evaluation: A thorough investigation to determine the specific IC50 or Ki values of this compound and its derivatives against key inflammatory targets like TNF-α and IL-1β is crucial.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects will be critical for its development as a drug candidate.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold will be necessary to optimize its potency, selectivity, and pharmacokinetic properties.

-

Exploration of Other Therapeutic Areas: Given the broad range of biological activities associated with the phthalimide core, investigating the potential of this compound in other disease areas, such as oncology and neurology, may be warranted.

References

The Phthaloyl Group: An In-depth Technical Guide to a Classic Amino Acid Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the development of complex organic molecules. Among the arsenal of available protective groups for amines, the phthaloyl (Phth) group, a cyclic diacyl protecting group, offers a unique profile of stability and reactivity. This technical guide provides a comprehensive overview of the phthaloyl protecting group for amino acids, detailing its introduction, cleavage, stability, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Principles: Chemistry of the Phthaloyl Group

The phthaloyl group is introduced to the primary amino group of an amino acid, forming a stable phthalimide. This protection strategy is valued for its robustness, as the phthaloyl group is stable to both the acidic and basic conditions commonly employed in modern peptide synthesis strategies that utilize Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups. This orthogonality allows for selective deprotection schemes in the synthesis of complex molecules with multiple functional groups.

The introduction of the phthaloyl group is typically achieved through the reaction of an amino acid with phthalic anhydride at elevated temperatures or through milder methods using reagents like N-carboethoxyphthalimide. Deprotection is most commonly accomplished by hydrazinolysis, which cleaves the phthalimide ring to release the free amine and a stable phthalhydrazide byproduct.

Data Presentation: A Quantitative Comparison

The selection of a protecting group strategy is often dictated by factors such as yield, reaction time, and compatibility with other synthetic steps. The following tables summarize quantitative data for the introduction of the phthaloyl group and compare its key features with the more common Fmoc and Boc protecting groups.

Table 1: Comparison of Synthesis Methods for N-Phthaloylglycine

| Method | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Fusion | Phthalic anhydride, Glycine | None | 150-190 | 15-20 min | Not Specified |

| Reflux in Glacial Acetic Acid | Phthalic anhydride, Glycine | Glacial Acetic Acid | Reflux | 2 hours | 44.3 - 87.1 |

| Microwave Irradiation | Phthalic anhydride, Glycine | None | 130 (initial), then up to 210 | 5-15 min | 81-98 |

| Microwave Irradiation | Phthalimide, Chloroacetic acid, KOH | Water | Not Specified | 4 hours | 80 |

Data compiled from multiple sources.

Table 2: Comparative Analysis of Phthaloyl, Fmoc, and Boc Protecting Groups

| Feature | Phthaloyl (Phth) | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |

| Chemical Nature | Phthalimide derivative | Fluorenyl-based carbamate | tert-Butyl carbamate |

| Cleavage Condition | Hydrazinolysis (e.g., hydrazine hydrate) | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., trifluoroacetic acid - TFA) |

| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and some base-labile groups. | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt). | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups. |

| Common Application | Solution-phase synthesis, synthesis of unnatural amino acids. | The standard for modern automated Solid-Phase Peptide Synthesis (SPPS). | A well-established method for SPPS, particularly for long or aggregation-prone sequences. |

| Racemization Risk | Low for achiral amino acids like glycine. The rigid structure might influence adjacent chiral centers. | Low, but basic deprotection conditions can promote racemization in sensitive amino acids. | Generally low, as acidic deprotection is less prone to causing racemization. |

| Deprotection Mildness | Generally considered harsh and may not be compatible with all functionalities. | Mild, base-mediated deprotection. | Harsher, strong acid deprotection. |

Mandatory Visualizations: Reaction Schemes and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and experimental workflows associated with the phthaloyl protecting group.

Caption: Introduction of the Phthaloyl Group.

Caption: Deprotection via Hydrazinolysis.

Caption: Synthesis of Unnatural Amino Acids.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and deprotection of phthaloyl-protected amino acids.

Protocol 1: Synthesis of N-Phthaloylglycine via Fusion

Materials:

-

Phthalic anhydride (6.0 g)

-

Glycine (3.0 g)

-

Large test tube or small round-bottom flask

-

Sand bath or heating mantle

-

Water for recrystallization

Procedure:

-

Combine 6.0 g of phthalic anhydride and 3.0 g of glycine in a large test tube or a small round-bottom flask.

-

Heat the mixture in a sand bath or heating mantle to a temperature of 150-190°C.

-

Maintain this temperature for 15-20 minutes, during which the mixture will melt and react.

-

Allow the reaction mixture to cool to room temperature, which will result in the solidification of the product.

-

Purify the crude product by recrystallization from hot water. Dissolve the crude product in a minimum amount of hot water, filter while hot to remove insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.

-

Collect the crystals by filtration and dry them.

Protocol 2: Synthesis of N-Phthaloylglycine by Refluxing in Glacial Acetic Acid

Materials:

-

Phthalic anhydride (1.0 g, 6.75 mmol)

-

Glycine (0.510 g, 6.8 mmol)

-

Glacial Acetic Acid (15 mL)

-

Round-bottom flask with reflux condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 g), glycine (0.510 g), and glacial acetic acid (15 mL).

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, filter the hot reaction mixture to remove any unreacted starting material.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude N-Phthaloylglycine, which can be further purified by recrystallization from ethanol or an ethanol-water mixture.

Protocol 3: Microwave-Assisted Synthesis of N-Phthaloylglycine

Materials:

-

Phthalic anhydride (e.g., 1.48 g, 10 mmol)

-

Glycine (e.g., 0.75 g, 10 mmol)

-

Glacial acetic acid (a few drops)

-

Microwave reactor

-

100 mL beaker

-

Methanol

Procedure:

-

In a 100 mL beaker, combine equimolar amounts of phthalic anhydride and glycine.

-

Add a few drops of glacial acetic acid to the mixture.

-

Place the beaker in a microwave reactor and irradiate at a power of 200-1000 W for 5-20 minutes, monitoring the temperature to keep it around 130°C initially, potentially rising towards the end of the reaction.

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

Add methanol to the cooled mixture to precipitate the product.

-

Collect the solid product by filtration, wash with cold methanol, and dry. The product can be further purified by recrystallization.

Protocol 4: Deprotection of the N-Phthaloyl Group via Hydrazinolysis

Materials:

-

N-phthaloyl-protected amino acid or peptide

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or a suitable solvent mixture (e.g., THF)

-

Reaction vessel with reflux condenser (if heating is required)

Procedure:

-

Suspend or dissolve the N-phthaloyl-protected compound in a suitable solvent such as ethanol or THF.

-

Add hydrazine hydrate (typically 2-10 equivalents) to the mixture. The reaction can often proceed at room temperature over several hours. For more sterically hindered or less reactive substrates, refluxing the mixture for 1-3 hours may be necessary.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. The phthalhydrazide byproduct will often precipitate out of the solution.

-

Filter the mixture to remove the phthalhydrazide.

-

The filtrate contains the deprotected amino acid or peptide. Further workup, such as evaporation of the solvent and purification by extraction or chromatography, may be required to isolate the pure product.

Applications in Research and Drug Development

The phthaloyl protecting group has found applications in several areas of chemical synthesis:

-

Peptide Synthesis: While less common in modern solid-phase peptide synthesis (SPPS) compared to Fmoc and Boc, the phthaloyl group's unique stability makes it a valuable tool in solution-phase synthesis and for specific applications requiring its orthogonality.

-

Synthesis of Unnatural Amino Acids: The robust nature of the phthaloyl group makes it an excellent choice for protecting the amino functionality of glycine or other simple amino acids while performing C-α functionalization to introduce diverse side chains, leading to the synthesis of a wide array of unnatural amino acids. These unnatural amino acids are crucial in drug discovery for creating peptides and proteins with enhanced stability and novel biological activities.

-

Drug Development: Phthalimide derivatives themselves have been investigated for a range of biological activities, including anti-inflammatory and immunomodulatory effects. The phthaloyl group can be a key structural component in the synthesis of new therapeutic agents.

Conclusion

The phthaloyl protecting group, while one of the more traditional methods for amine protection, continues to hold its place in the synthetic chemist's toolbox. Its high stability to a range of conditions provides a valuable degree of orthogonality that is not offered by the more common Fmoc and Boc protecting groups. For researchers and drug development professionals engaged in the synthesis of complex peptides, unnatural amino acids, and novel therapeutic agents, a thorough understanding of the advantages, limitations, and practical application of the phthaloyl group is essential for making informed strategic decisions and achieving synthetic success.

A Technical Guide to the Chirality and Stereochemistry of Phthaloyl-L-isoleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chirality and stereochemistry of Phthaloyl-L-isoleucine, a critical derivative of the essential amino acid L-isoleucine utilized in peptide synthesis and drug development. Isoleucine possesses two chiral centers, giving rise to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The phthaloyl protection of the amino group is a key strategy in synthetic chemistry, and understanding the stereochemical implications of this modification is paramount for the rational design and synthesis of chiral molecules with desired biological activities. This document details the synthesis of this compound, presents available physicochemical data for its stereoisomers, outlines experimental protocols for their preparation and chiral separation, and discusses the biological significance of stereoisomerism in this context.

Introduction to the Stereochemistry of Isoleucine

Isoleucine is one of the two proteinogenic amino acids that have two stereogenic centers, the α-carbon (Cα) and the β-carbon (Cβ). This results in the existence of four stereoisomers, which are grouped into two pairs of enantiomers (L/D-isoleucine and L/D-allo-isoleucine) and four pairs of diastereomers. The naturally occurring and most common form is L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid)[1]. The stereochemical configuration significantly influences the three-dimensional structure of peptides and proteins, and consequently their biological function.

The four stereoisomers of isoleucine are:

-

L-isoleucine (2S, 3S)

-

D-isoleucine (2R, 3R)

-

L-allo-isoleucine (2S, 3R)

-

D-allo-isoleucine (2R, 3S)

The phthaloyl group is a commonly used protecting group for the amine functionality in amino acids during peptide synthesis. It is introduced by reacting the amino acid with phthalic anhydride or its derivatives. This protection prevents unwanted side reactions at the α-amino group while allowing the carboxyl group to be activated for peptide bond formation. Crucially, the phthaloylation reaction should proceed without racemization to maintain the stereochemical integrity of the chiral centers.

Physicochemical Properties of Phthaloyl-Isoleucine Stereoisomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α] |

| This compound | C₁₄H₁₅NO₄ | 261.27[2][3] | 118 - 122[2] | -48° ± 1° (c=1.997 in EtOH)[2] |

| Phthaloyl-D-isoleucine | C₁₄H₁₅NO₄ | 261.27 | Data not available | Data not available |

| Phthaloyl-L-allo-isoleucine | C₁₄H₁₅NO₄ | 261.27 | Data not available | Data not available |

| Phthaloyl-D-allo-isoleucine | C₁₄H₁₅NO₄ | 261.27 | Data not available | Data not available |

| L-isoleucine | C₆H₁₃NO₂ | 131.17 | 284 (decomposes) | +40.6° (c=4.6 in 6.1N HCl)[1] |

| D-allo-isoleucine | C₆H₁₃NO₂ | 131.17 | 291 (decomposes) | -38° (in 6 M HCl)[4] |

| DL-allo-isoleucine | C₆H₁₃NO₂ | 131.17 | 60 - 64[5] | Not applicable |

Experimental Protocols

Synthesis of Phthaloyl-Isoleucine Stereoisomers

The synthesis of Phthaloyl-isoleucine stereoisomers can be achieved through several methods. A mild and efficient protocol that minimizes racemization is crucial for obtaining stereochemically pure products.

3.1.1. Method 1: Reaction with N-Carboethoxyphthalimide

This method is known to proceed under mild conditions, thereby preserving the optical activity of the amino acid[6].

Materials:

-

Isoleucine stereoisomer (L, D, L-allo, or D-allo)

-

N-Carboethoxyphthalimide

-

Sodium carbonate decahydrate (Na₂CO₃·10H₂O)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethanol or isopropyl alcohol for crystallization

Procedure:

-

Dissolve the isoleucine stereoisomer and sodium carbonate in water at room temperature (17-20°C).

-

Add N-carboethoxyphthalimide to the solution while stirring.

-

Continue stirring for approximately 15-30 minutes.

-

Filter the solution to remove any unreacted starting material.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the Phthaloyl-isoleucine derivative.

-

Collect the precipitate by filtration.

-

Recrystallize the product from a suitable solvent like water or an alcohol-water mixture to obtain the pure Phthaloyl-isoleucine stereoisomer.

3.1.2. Method 2: Microwave-Assisted Solvent-Free Synthesis

This method offers a rapid and environmentally friendly alternative to traditional solvent-based methods[7].

Materials:

-

Isoleucine stereoisomer

-

Phthalic anhydride

Procedure:

-

Grind an equimolar mixture of the isoleucine stereoisomer and phthalic anhydride.

-

Place the mixture in a microwave-safe vessel.

-

Irradiate the mixture in a microwave reactor at a power of approximately 200 W and a temperature of 130°C for 5-6 minutes.

-

Follow with additional heating for 5-10 minutes at a temperature close to the melting point of the specific isoleucine stereoisomer.

-

After cooling, the solid product can be purified by recrystallization.

Caption: General workflow for the synthesis of Phthaloyl-Isoleucine stereoisomers.

Chiral Separation of Phthaloyl-Isoleucine Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the most effective technique for the separation and analysis of the stereoisomers of Phthaloyl-isoleucine. The use of a chiral stationary phase (CSP) is essential for resolving the enantiomers.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral Stationary Phase (CSP) column: Polysaccharide-based CSPs such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) have shown good resolution for N-phthaloyl amino acids[8]. Macrocyclic glycopeptide and cinchona alkaloid-based zwitterionic columns are also effective for separating N-protected amino acids[9][10].

Mobile Phase:

-

A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution.

General Protocol:

-

Sample Preparation: Dissolve the mixture of Phthaloyl-isoleucine stereoisomers in the mobile phase or a compatible solvent.

-

Column Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

-

Injection: Inject a small volume of the sample solution onto the column.

-

Elution: Elute the stereoisomers isocratically with the mobile phase. The flow rate should be optimized for the specific column dimensions.

-

Detection: Monitor the elution of the stereoisomers using a UV detector at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Data Analysis: The retention times of the different stereoisomers will allow for their identification and quantification. The elution order will depend on the specific CSP and mobile phase composition.

Caption: Workflow for the chiral HPLC separation of Phthaloyl-Isoleucine stereoisomers.

Biological Significance of Chirality

The stereochemistry of amino acids and their derivatives is of paramount importance in biological systems. Enzymes and receptors are chiral entities and thus exhibit stereospecificity, meaning they will interact differently with different stereoisomers of a substrate or ligand. While specific studies on the differential biological activity of Phthaloyl-isoleucine stereoisomers are limited, the general principles of stereospecificity in drug action and metabolism are well-established.

For instance, in drug development, it is common for one enantiomer of a chiral drug to be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. A well-known example is the thalidomide tragedy, where one enantiomer was effective against morning sickness while the other was teratogenic[11].

In the context of this compound's use in peptide synthesis, maintaining the correct stereochemistry is critical. The incorporation of an incorrect stereoisomer into a peptide chain can drastically alter its secondary and tertiary structure, leading to a loss of biological activity or altered receptor binding affinity.

Caption: Conceptual diagram illustrating the stereospecific interaction of Phthaloyl-isoleucine enantiomers with a biological target.

Conclusion

The chirality and stereochemistry of this compound are fundamental aspects that require careful consideration in its synthesis and application, particularly in the fields of peptide chemistry and drug development. The presence of two chiral centers in isoleucine necessitates the use of stereoselective synthetic methods to produce optically pure Phthaloyl-isoleucine stereoisomers. Chiral HPLC provides a robust analytical tool for the separation and purity assessment of these isomers. While specific biological data on the differential effects of Phthaloyl-isoleucine stereoisomers is an area for further research, the established principles of stereospecificity in biological systems underscore the critical importance of controlling and understanding the stereochemistry of this and other chiral molecules in scientific and pharmaceutical research.

References

- 1. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Alloisoleucine, DL- | C6H13NO2 | CID 99288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Stereospecific effects of benzo[d]isothiazolyloxypropanolamine derivatives at beta-adrenoceptors: synthesis, chiral resolution, and biological activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatographic separation of stereoisomers of N-phthaloyl-protected amino acids and dipeptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chiraltech.com [chiraltech.com]

- 11. Thalidomide - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of Phthaloyl-L-isoleucine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthaloyl-L-isoleucine, an N-protected derivative of the essential amino acid L-isoleucine, plays a significant role in peptide synthesis and the development of novel therapeutic agents. Its solubility in various organic solvents is a critical parameter for reaction condition optimization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical aspects of its solubility, a general experimental protocol for its determination, and comparative analysis with its parent amino acid, L-isoleucine.

Introduction

The protection of the amine group of amino acids is a fundamental strategy in peptide chemistry to prevent unwanted side reactions during peptide bond formation. The phthaloyl group is a commonly used protecting group that imparts specific chemical and physical properties to the amino acid. A thorough understanding of the solubility of this compound is essential for its effective use in synthetic and pharmaceutical applications. This guide aims to provide researchers with the necessary information to handle and utilize this compound effectively.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 29588-88-3 |

| Molecular Formula | C₁₄H₁₅NO₄ |

| Molecular Weight | 261.27 g/mol |

| Structure | Phthaloyl group attached to the nitrogen of L-isoleucine |

The introduction of the bulky and non-polar phthaloyl group significantly alters the solubility profile of L-isoleucine. The parent amino acid is zwitterionic and has a notable solubility in water, which decreases in the presence of organic solvents.[1][2] Conversely, the phthaloyl group masks the polar amine group, rendering the molecule less polar and more amenable to dissolution in organic solvents.

Solubility of this compound: A Qualitative Overview

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | 47.2 | High | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[3][4] |

| N,N-Dimethylformamide (DMF) | 36.7 | High | Aprotic polar solvent, effective for dissolving peptides and their derivatives. |

| Acetone | 20.7 | Moderate to High | Polar aprotic solvent, good for many organic compounds. |

| Ethanol | 24.6 | Moderate | Polar protic solvent. The related Phthaloyl-L-leucine is soluble in ethanol.[5] |

| Methanol | 32.7 | Moderate | Polar protic solvent. |

| Ethyl Acetate | 6.0 | Moderate to Low | Moderately polar solvent. |

| Chloroform | 4.8 | Low | Non-polar solvent. |

| Hexane | 1.9 | Very Low | Non-polar solvent. |

Comparative Solubility of L-Isoleucine

To provide context, the solubility of the parent amino acid, L-isoleucine, is presented below. It is important to note that these values will be significantly different from those of this compound due to the absence of the hydrophobic phthaloyl group.

Table 2: Solubility of L-Isoleucine

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 25 | 41.2 | [6][7] |

| Water | 0 | 37.9 | [6] |

| Water | 50 | 48.2 | [6] |

| Water | 75 | 60.8 | [6] |

| Water | 100 | 82.6 | [6] |

| Hot Alcohol (Ethanol) | 80 | 1.3 (g/kg solvent) | [6] |

| Ethanol (95%) | - | Practically Insoluble | [8] |

| Ether | - | Insoluble | [6] |

| Formic Acid | - | Freely Soluble | [8] |

Experimental Protocol for Solubility Determination

The following section outlines a general and robust experimental methodology for the quantitative determination of this compound solubility in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Experimental Workflow

Caption: Isothermal shake-flask method for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The concentration of the solute in the solution should be constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to sediment. If necessary, centrifuge the vials at a low speed to facilitate separation.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter that is compatible with the organic solvent to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometric method.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its chemical structure provides a strong basis for predicting its solubility behavior. The presence of the hydrophobic phthaloyl group is expected to confer good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, a significant deviation from its parent amino acid, L-isoleucine. For researchers and drug development professionals, the provided qualitative assessment and the detailed experimental protocol for quantitative solubility determination offer a practical framework for the effective handling and application of this important N-protected amino acid. The generation of precise solubility data through such standardized experimental work is crucial for advancing its use in complex synthetic and pharmaceutical processes.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. gchemglobal.com [gchemglobal.com]

- 5. chemimpex.com [chemimpex.com]

- 6. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Safety and handling precautions for Phthaloyl-L-isoleucine

An In-depth Technical Guide to the Safety and Handling of Phthaloyl-L-isoleucine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for this compound based on available data for structurally related compounds. No specific toxicological data for this compound has been found in the public domain. Therefore, this compound should be handled with the utmost care, assuming it may have hazardous properties. The information provided herein should be used as a guide and supplemented with a thorough in-house risk assessment before handling.

Chemical and Physical Properties